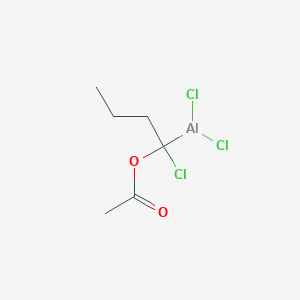
1-Chloro-1-(dichloroalumanyl)butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(dichloroalumanyl)butyl acetate is an organoaluminum compound characterized by the presence of aluminum, chlorine, and acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(dichloroalumanyl)butyl acetate typically involves the reaction of butyl acetate with aluminum chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyl acetate+AlCl3→1-Chloro-1-(dichloroalumanyl)butyl acetate
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where butyl acetate is reacted with aluminum chloride in reactors designed to handle the exothermic nature of the reaction. The process is optimized for yield and purity, with careful control of temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(dichloroalumanyl)butyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of aluminum.
Hydrolysis: Reacts with water to form corresponding alcohols and aluminum hydroxide.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of new organoaluminum compounds.
Oxidation: Formation of aluminum oxides and chlorinated by-products.
Hydrolysis: Formation of butanol and aluminum hydroxide.
Applications De Recherche Scientifique
1-Chloro-1-(dichloroalumanyl)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in the study of aluminum’s biological effects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(dichloroalumanyl)butyl acetate involves its reactivity with various substrates. The aluminum center acts as a Lewis acid, facilitating reactions with nucleophiles. The molecular targets include functional groups such as hydroxyl, amino, and thiol groups, leading to the formation of new bonds and compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-(dichloroalumanyl)butane
- 1-Chloro-3-(dichloroalumanyl)propane
- 1-Chloro-1-(dichloroalumanyl)pentane
Uniqueness
1-Chloro-1-(dichloroalumanyl)butyl acetate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other organoaluminum compounds. Its acetate group provides additional functionality, making it versatile for various applications.
Propriétés
Numéro CAS |
65063-06-1 |
|---|---|
Formule moléculaire |
C6H10AlCl3O2 |
Poids moléculaire |
247.5 g/mol |
Nom IUPAC |
(1-chloro-1-dichloroalumanylbutyl) acetate |
InChI |
InChI=1S/C6H10ClO2.Al.2ClH/c1-3-4-6(7)9-5(2)8;;;/h3-4H2,1-2H3;;2*1H/q;+2;;/p-2 |
Clé InChI |
SBKAYNJTEOEXHV-UHFFFAOYSA-L |
SMILES canonique |
CCCC(OC(=O)C)([Al](Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


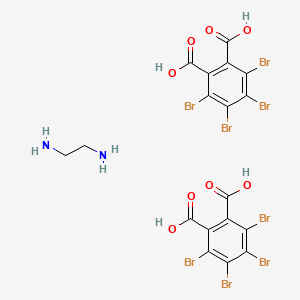
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
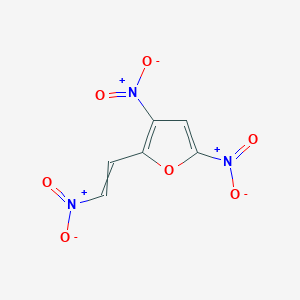
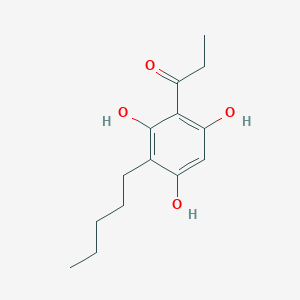

![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

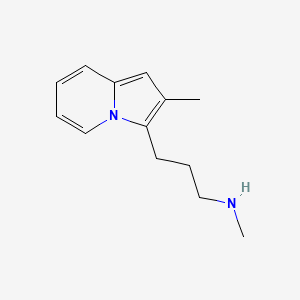
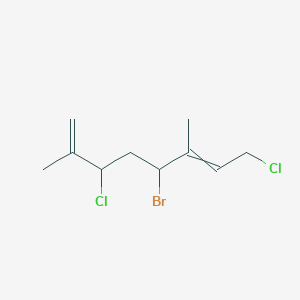
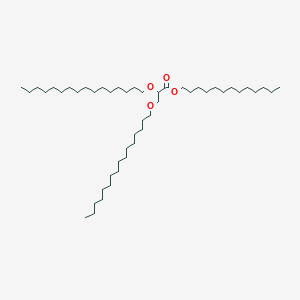

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
